molecular formula C14H14F3N3O4S B2389123 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1105199-65-2

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2389123
CAS No.: 1105199-65-2
M. Wt: 377.34
InChI Key: YEWRGZBLIFPBQU-UHFFFAOYSA-N
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is an organic compound featuring a pyridazine ring, a trifluoromethoxy group, and a benzenesulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide generally involves multi-step organic reactions. A common approach starts with the preparation of the 6-oxopyridazine moiety, followed by the attachment of the propyl chain. The final step includes introducing the trifluoromethoxy group onto the benzenesulfonamide framework. The reaction conditions typically require controlled temperatures, inert atmospheres, and the use of specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Scaling up this synthesis for industrial production necessitates optimizing each reaction step. This includes the careful selection of starting materials, solvents, and catalysts. Automation and process control technologies are employed to maintain consistent quality and to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various types of chemical reactions:

  • Oxidation: Introduction of an oxidizing agent to convert functional groups.

  • Reduction: Use of reducing agents to achieve desired functional modifications.

  • Substitution: Halogenation, alkylation, or other substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, anhydrous environments, and specific pH levels.

Major Products Formed

The primary products formed from these reactions depend on the reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for the synthesis of more complex molecules. Its functional groups provide versatile reaction sites for further chemical modifications.

Biology

Biologically, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide has been studied for its interactions with biomolecules. It can bind to specific proteins or enzymes, influencing their activity.

Medicine

In medicine, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, it is used in the manufacture of specialty chemicals. Its properties are leveraged in the development of advanced materials and chemical intermediates.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as proteins or enzymes, thereby modulating their activity. This interaction is facilitated by the unique functional groups present in the compound, which can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Uniqueness and Similar Compounds

Compared to other compounds with similar functional groups, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its specific trifluoromethoxy group, which imparts distinct chemical properties. Similar compounds include:

  • N-(3-(pyridazin-3-yl)propyl)-4-(methoxy)benzenesulfonamide

  • N-(3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl)-4-(fluoromethoxy)benzenesulfonamide

Each of these similar compounds exhibits unique variations in their chemical structures, leading to different physical, chemical, and biological properties.

There you go—a comprehensive look at this fascinating compound! Anything you'd like to dig deeper into?

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O4S/c15-14(16,17)24-11-4-6-12(7-5-11)25(22,23)19-9-2-10-20-13(21)3-1-8-18-20/h1,3-8,19H,2,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWRGZBLIFPBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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